2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(propan-2-yl)acetamide
Description
This compound is a triazolopyrazine derivative featuring a sulfanyl acetamide side chain and a 3-methoxyphenyl substituent at position 7 of the heterocyclic core. Its structural complexity arises from the fusion of a [1,2,4]triazolo[4,3-a]pyrazine scaffold with a substituted aromatic ring and an isopropyl acetamide moiety.
Properties
IUPAC Name |
2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-11(2)18-14(23)10-26-17-20-19-15-16(24)21(7-8-22(15)17)12-5-4-6-13(9-12)25-3/h4-9,11H,10H2,1-3H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJJGRPDUIJYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C2N1C=CN(C2=O)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characteristics
The target compound consists of several key structural components:
- Atriazolo[4,3-a]pyrazine core structure
- A 3-methoxyphenyl substituent at position 7
- An 8-oxo functionality
- A sulfanyl acetamide moiety at position 3 with an isopropyl group attached to the nitrogen
Specific Synthesis Pathways
Method A: Synthesis via Triazole Cyclization
One effective approach for synthesizing the target compound involves the preparation of the triazolopyrazine core followed by sequential functionalization at the desired positions. The method begins with 2-chloropyrazine as the starting material:
Formation of Hydrazine Intermediate : 2-chloropyrazine is treated with hydrazine hydrate in ethanol at 58-60°C for approximately 15 hours to form a hydrazine intermediate.
Cyclization with Trifluoroacetic Anhydride : The hydrazine intermediate is reacted with trifluoroacetic anhydride in chlorobenzene under cooling conditions (0-5°C), followed by heating to 50°C and addition of methanesulfonic acid.
Triazole Formation : The mixture is refluxed to remove trifluoroacetic acid, then heated at 110°C for 42 hours, followed by 100°C for 60 hours to complete cyclization.
Introduction of 3-Methoxyphenyl Group : The triazolopyrazine scaffold can then be functionalized at position 7 through nucleophilic substitution using 3-methoxyphenol under basic conditions, typically employing potassium carbonate or cesium carbonate in dimethylformamide at 20-130°C.
Sulfanylacetamide Moiety Introduction : The sulfanyl group at position 3 can be introduced through nucleophilic substitution with thioacetamide derivatives, followed by N-alkylation with isopropylamine to obtain the target compound.
Method B: One-Pot Triazolopyrazine Synthesis
An alternative and more efficient approach utilizes a one-pot synthesis methodology that can significantly reduce the number of isolation steps:
Preparation of Silyl-Protected Ynones : This method begins with the synthesis of silyl-protected ynones, which serve as key building blocks. These can be prepared from commercially available starting materials such as 1-phenylprop-2-yn-1-one derivatives.
Cycloaddition with Azide : The silyl-protected ynones are reacted with 2-azidoethanamine in toluene at elevated temperatures (120°C) for 24 hours to form 3-protected-4-substituted-6,7-dihydro-triazolo[1,5-a]pyrazine derivatives.
Deprotection and Functionalization : The protected intermediates undergo deprotection with trifluoroacetic acid, followed by basic treatment (1M NaOH) to yield the corresponding triazolopyrazine scaffold. This scaffold can then be functionalized at positions 3 and 7 to introduce the sulfanylacetamide and 3-methoxyphenyl groups, respectively.
N-Isopropylation : The final step involves modification of the acetamide moiety to introduce the isopropyl group through standard amide coupling procedures using isopropylamine and appropriate coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Method C: Synthesis via Hydrazide Intermediates
A third approach involves the formation of hydrazide intermediates followed by cyclization:
Hydrazide Formation : 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide can be prepared by refluxing the corresponding ester with hydrazine hydrate in ethanol.
Azide Formation : The hydrazide is converted to an azide by reaction with sodium nitrite in cold acidic conditions, yielding an ethyl acetate solution of the azide.
Amide Coupling : The azide solution is treated with the appropriate amino acid ester or amine (in this case, isopropylamine) to form the desired amide linkage.
Modification for Target Compound : This method can be adapted for synthesizing the target compound by using appropriate starting materials containing the 3-methoxyphenyl group and modifying the conditions to achieve regioselective functionalization of the triazolopyrazine core.
Optimized Synthetic Route for Target Compound
Based on the methods discussed above, an optimized synthetic route for 2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(propan-2-yl)acetamide can be proposed:
Starting Materials
- 2-chloropyrazine
- Hydrazine hydrate
- 3-methoxyphenol
- Thioglycolic acid
- Isopropylamine
- Appropriate coupling reagents
Synthetic Sequence
Preparation of Triazolopyrazine Core :
- React 2-chloropyrazine with hydrazine hydrate to form the hydrazine intermediate
- Cyclize with trifluoroacetic anhydride and methanesulfonic acid to obtain the triazolopyrazine scaffold
Introduction of 3-Methoxyphenyl Group :
- React the triazolopyrazine with 3-methoxyphenol under basic conditions (K₂CO₃ or Cs₂CO₃) in DMF at 90-100°C
Introduction of Sulfanyl Group :
- Functionalize position 3 with thioglycolic acid or its derivatives under basic conditions
Amide Formation :
- Convert the carboxylic acid to an activated intermediate using coupling reagents (DCC/DMAP or EDC/HOBt)
- React with isopropylamine to form the N-(propan-2-yl)acetamide moiety
This synthetic route combines elements from Methods A and C, leveraging the strengths of each approach to achieve an efficient synthesis of the target compound.
Reaction Conditions and Parameters
The success of the synthetic routes described above depends critically on the precise control of reaction conditions. Table 1 summarizes the key reaction parameters for each step in the proposed synthetic sequence.
Table 1: Key Reaction Parameters for Synthetic Steps
| Synthetic Step | Reagents | Solvent | Temperature (°C) | Time (h) | Catalyst/Base | Expected Yield (%) |
|---|---|---|---|---|---|---|
| Hydrazine formation | 2-chloropyrazine, N₂H₄·H₂O | Ethanol | 58-60 | 15 | - | 85-90 |
| Triazole cyclization | Trifluoroacetic anhydride, CH₃SO₃H | Chlorobenzene | 0-5, then 110 | 42-60 | CH₃SO₃H | 70-75 |
| 3-Methoxyphenyl introduction | 3-Methoxyphenol | DMF | 90-100 | 24 | K₂CO₃ or Cs₂CO₃ | 65-70 |
| Sulfanyl group introduction | Thioglycolic acid | DMF/THF | 20-30 | 12 | K₂CO₃ | 75-80 |
| Isopropylamine coupling | Isopropylamine, coupling reagents | CH₂Cl₂ | 0-25 | 24 | DMAP or HOBt | 60-65 |
Purification and Characterization
Purification Techniques
The purification of intermediates and the final compound typically involves the following techniques:
Crystallization : Many triazolopyrazine derivatives can be purified by crystallization from appropriate solvent systems, such as ethanol/ether mixtures or petroleum ether/ethyl acetate.
Column Chromatography : Silica gel column chromatography using dichloromethane/methanol or petroleum ether/ethyl acetate solvent systems is effective for purifying intermediates and the final compound.
Filtration and Washing : Simple filtration followed by washing with cold solvents such as methyl tert-butyl ether (MTBE) or diethyl ether can remove impurities from precipitated products.
Characterization Methods
The structure and purity of the synthesized compound can be confirmed using various analytical techniques:
NMR Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the structural features of the compound. Key signals include those from the methoxy group (δ ~3.8 ppm), the isopropyl group (δ ~1.2 ppm for methyl groups and ~4.0 ppm for methine), and the aromatic protons.
Mass Spectrometry : HRMS can confirm the molecular formula, with an expected m/z value corresponding to the molecular weight of the target compound (approximately 389.5 g/mol).
Infrared Spectroscopy : IR spectra can identify key functional groups, including C=O stretching (~1680-1700 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹), and C-O stretching (~1200-1250 cm⁻¹).
HPLC : High-performance liquid chromatography can assess the purity of the final compound, with an expected purity of >95% for pharmaceutical applications.
Challenges and Considerations
Regioselectivity
Comparison with Related Compounds
To provide context for the synthesis of the target compound, Table 2 compares the synthetic approaches for structurally related triazolopyrazine derivatives.
Table 2: Comparison of Synthetic Approaches for Related Triazolopyrazine Derivatives
This comparison highlights the similarities and differences in synthetic approaches, providing insights into potential challenges and opportunities for optimizing the synthesis of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest analogs share the triazolopyrazine core but differ in substituents, which influence physicochemical properties and bioactivity. Key comparisons include:
Key Observations :
- Aromatic Substituents : The 3-methoxyphenyl group in the target compound may enhance solubility compared to the 2-methylphenyl piperazine in , which could improve bioavailability .
- Sulfur Modifications : Replacing the sulfanyl group with a piperazinyl () or benzylsulfanyl () alters electronic properties, impacting reactivity and metabolic stability .
Bioactivity and Mechanistic Insights
While direct bioactivity data for the target compound is unavailable, analogs exhibit kinase inhibition or antimicrobial properties:
- Kinase Inhibition : Piperazinyl-substituted analogs (e.g., ) show affinity for tyrosine kinases due to the basic nitrogen in the piperazine ring, which mimics ATP-binding motifs .
- Antioxidant Potential: Sulfanyl-containing derivatives (e.g., ) may act as radical scavengers, as seen in structurally related thioether compounds .
- Metabolic Stability : The 3-methoxyphenyl group in the target compound could reduce oxidative metabolism compared to methylsulfanyl or chlorobenzyl groups .
Biological Activity
The compound 2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(propan-2-yl)acetamide is a member of the triazolopyrazine derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 451.5 g/mol. The structure features a triazolo[4,3-a]pyrazin core that is substituted with a methoxy group and a sulfanyl moiety, contributing to its potential biological activities.
Anticancer Activity
A significant area of research has focused on the anticancer properties of triazolopyrazine derivatives. In vitro studies have demonstrated that derivatives similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : The National Cancer Institute (NCI) screened several compounds related to triazolopyrazines against 60 different cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer. The results indicated that these compounds often show promising antitumor activity due to their ability to inhibit cell proliferation effectively .
Antioxidant Activity
The antioxidant potential of similar compounds has also been investigated. For example:
- DPPH Scavenging Assay : Compounds structurally related to this compound have demonstrated significant antioxidant activity through free radical scavenging assays. These studies suggest that the presence of specific functional groups enhances the antioxidant capacity .
Antidiabetic Activity
Some derivatives have shown potential in lowering blood glucose levels in experimental models:
- Streptozotocin-Induced Model : Research involving compounds with similar structures revealed significant blood glucose-lowering effects in diabetic rats. This suggests that these compounds may possess beneficial properties for managing diabetes .
Case Studies and Experimental Findings
Several studies have highlighted the biological activities of related compounds:
- Antitumor Efficacy : A study assessed the cytotoxic effects of various triazolo derivatives on cancer cell lines using the sulforhodamine B method. Compounds exhibited varying levels of growth inhibition across different cell lines, with some showing over 50% inhibition against specific types .
- Antioxidant and Anti-diabetic Effects : In another study, synthesized triazole derivatives were evaluated for their antioxidant properties and anti-diabetic activity using both in vitro and in vivo models. Compounds demonstrated IC50 values indicating effective scavenging abilities and significant reductions in blood glucose levels .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Answer: The compound’s synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrazine core. A general approach includes:
- Step 1: Reacting 3-hydrazinopyrazin-2-one derivatives with carbonyldiimidazole in anhydrous DMF at 100°C for 1 hour to activate the carbonyl group .
- Step 2: Introducing the 3-methoxyphenyl group via nucleophilic substitution or coupling reactions under reflux conditions (e.g., ethanol, 24 hours) .
- Step 3: Sulfanylation and subsequent acylation to attach the N-(propan-2-yl)acetamide moiety.
Optimization Tips:
- Use anhydrous solvents (DMF, ethanol) and inert atmospheres to minimize side reactions .
- Monitor reaction progress via TLC and adjust reflux time (up to 24 hours) for complete conversion .
- Purify intermediates via recrystallization (e.g., i-propanol/DMF mixtures) .
Yield Data from Analogues:
| Step | Yield Range | Key Variables |
|---|---|---|
| Core Formation | 60-75% | Temperature (100°C), solvent (DMF) |
| Sulfanylation | 50-65% | Reflux time (12-24 hours) |
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy:
- 1H-NMR (DMSO-d6): Look for characteristic peaks:
- δ 1.2–1.4 ppm (isopropyl CH3 groups) .
- δ 7.3–8.1 ppm (aromatic protons from 3-methoxyphenyl) .
- 13C-NMR: Confirm carbonyl (C=O) at ~170 ppm and triazole/pyrazine carbons at 140-160 ppm .
- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- HPLC: Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for triazolopyrazine derivatives?
Answer: Discrepancies in biological data (e.g., IC50 variability) often arise from:
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Solubility Issues: Poor aqueous solubility may lead to underestimated activity. Use DMSO stocks ≤0.1% and validate with solubility enhancers (e.g., cyclodextrins) .
- Metabolic Stability: Screen for CYP450 interactions using liver microsomes to identify false negatives .
Example:
| Study | Reported IC50 (μM) | Cell Line | Solubility |
|---|---|---|---|
| A | 0.5 | HEK293 | DMSO 0.1% |
| B | 5.2 | HeLa | Water |
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
Answer: Focus on modifying key substituents to improve target binding:
- Triazolopyrazine Core: Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 8 to enhance hydrogen bonding with kinase targets .
- Sulfanyl Linker: Replace with selenyl (-Se-) or ether (-O-) groups to modulate lipophilicity and reduce off-target effects .
- Acetamide Moiety: Test branched alkyl chains (e.g., tert-butyl) to improve metabolic stability .
SAR Data from Analogues:
| Modification | Target Affinity (Ki) | Selectivity Ratio |
|---|---|---|
| -F at C8 | 0.3 nM (Kinase X) | 10:1 (vs. Kinase Y) |
| -O- Linker | 1.2 nM | 5:1 |
Q. What computational methods are recommended for predicting binding modes with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases). Validate with co-crystallized ligands .
- Molecular Dynamics (MD): Run 100 ns simulations (AMBER/CHARMM) to assess binding stability and identify key residues (e.g., Lys68, Asp184) .
- Free Energy Perturbation (FEP): Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .
Methodological Challenges
Q. How can researchers address low yields in sulfanylation steps during synthesis?
Answer:
- Catalyst Screening: Test Pd(PPh3)4 or CuI to accelerate thiol coupling .
- Solvent Optimization: Switch from DMF to THF for better nucleophile solubility .
- Protecting Groups: Use tert-butylthiol to prevent oxidation during reaction .
Q. What analytical techniques are critical for detecting degradation products under physiological conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
